Cas no 10289-37-9 (1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-4a-hydroxy-6-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-,(4aR,5R,6S)- (9CI))
10289-37-9 structure
Product Name:1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-4a-hydroxy-6-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-,(4aR,5R,6S)- (9CI)
CAS-Nr.:10289-37-9
MF:C24H30O14
MW:542.486608982086
CID:181650
Update Time:2024-03-01
1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-4a-hydroxy-6-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-,(4aR,5R,6S)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-4a-hydroxy-6-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-,(4aR,5R,6S)- (9CI)
- 1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-4a-hydroxy-6-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-,(
- 1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-4a-hydroxy-6-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-, [4aR-(4aa,5b,6a)]-
- Acetylramosin C
- Swertiamarin, tetraacetate (6CI,7CI,8CI)
- Tetraacetyl swertiamaroside
- (4ar-(4aalpha,5beta,6beta))-4a-hydroxy-6-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyloxy)-5-vinyl-4,4a,5,6-tetrahydropyrano(3,4-c)pyran-1(3H)-one
- 1H,3H-Pyrano[3,4-c]pyran-1-one, 5-ethenyl-4,4a,5,6-tetrahydro-4a-hydroxy-6-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]-, (4aR,5R,6S)-
-
- Inchi: 1S/C24H30O14/c1-6-15-22(33-9-16-21(29)31-8-7-24(15,16)30)38-23-20(36-14(5)28)19(35-13(4)27)18(34-12(3)26)17(37-23)10-32-11(2)25/h6,9,15,17-20,22-23,30H,1,7-8,10H2,2-5H3/t15-,17+,18+,19-,20+,22-,23-,24+/m0/s1
- InChI-Schlüssel: YALBANGRZQCHGO-XJSDDLQKSA-N
- Lächelt: C1(=O)OCC[C@@]2(O)[C@@H](C=C)[C@H](O[C@@H]3O[C@H](COC(C)=O)[C@@H](OC(C)=O)[C@H](OC(C)=O)[C@H]3OC(C)=O)OC=C12
Berechnete Eigenschaften
- Genaue Masse: 272.08309
- Monoisotopenmasse: 542.164
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 14
- Schwere Atomanzahl: 38
- Anzahl drehbarer Bindungen: 12
- Komplexität: 1000
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 179A^2
Experimentelle Eigenschaften
- Dichte: 1.39±0.1 g/cm3(Predicted)
- Schmelzpunkt: 194 °C
- Siedepunkt: 633.5±55.0 °C(Predicted)
- PSA: 52.54
- pka: 11.56±0.60(Predicted)
1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-4a-hydroxy-6-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-,(4aR,5R,6S)- (9CI) Verwandte Literatur
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
10289-37-9 (1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-4,4a,5,6-tetrahydro-4a-hydroxy-6-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-,(4aR,5R,6S)- (9CI)) Verwandte Produkte
- 488856-56-0(Benzenamine, 2,6-diethyl-N-(1H-pyrrol-2-ylmethylene)- (9CI))
- 59468-32-5(3H-1,4-Benzodiazepin-2-amine, 7-ethyl-5-(2-fluorophenyl)-N-methyl-)
- 59467-97-9(3H-1,4-Benzodiazepin-2-amine, N-methyl-5-phenyl-)
- 204203-16-7(2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine)
- 210537-32-9(2,6-bis[1-(2-methylphenylimino)ethyl]pyridine)
- 59467-98-0(3H-1,4-Benzodiazepin-2-amine, N-methyl-N-nitroso-5-phenyl-)
- 918639-02-8(Phenol, 3-[(phenyl-2-pyridinylmethylene)amino]-)
- 204203-14-5(2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE)
- 850131-81-6(1,3-Propanediamine, N,N'-bis(phenyl-2-pyridinylmethylene)-)
- 681213-35-4(Benzenamine,N-[1-[6-[1-[[3,5-bis(1,1-dimethylethyl)phenyl]imino]ethyl]-2-pyridinyl]ethylidene]-2,4,6-trimethyl-)
Empfohlene Lieferanten
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge
Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Pearlk Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shandong Jing Kun Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge